7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
7-nitro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-6-5-4(8-2-9-6)3(1-7-5)10(12)13/h1-2,7H,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQHZPGWPTUHFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=O)NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30419989 | |
| Record name | 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93587-26-9 | |
| Record name | 7-Nitro-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30419989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as 3,5-Dihydro-7-nitro-4H-pyrrolo[3,2-d]pyrimidin-4-one, is a nitrogen-containing heterocyclic compound with potential biological activities. This article examines its biological activity, including anticancer properties, antiparasitic effects, and other pharmacological activities based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 180.12 g/mol
- CAS Number : 93587-26-9
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing primarily on its anticancer and antiparasitic properties.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC values against different cell lines:
The compound showed lower IC values compared to standard treatments like 5-fluorouracil, indicating its potential as a chemotherapeutic agent.
Antiparasitic Activity
In addition to its anticancer properties, this compound has demonstrated antiparasitic activity. It was found to possess moderate potency against various parasites, with effective concentrations (EC) reported in the low micromolar range. For instance:
- Compound Variants : Different structural modifications of the base compound resulted in varied antiparasitic activities, with some derivatives showing enhanced potency compared to the parent compound .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in cellular processes. For example:
- Dihydrofolate Reductase (DHFR) : Some derivatives have been shown to inhibit DHFR with high affinity, impacting folate metabolism crucial for DNA synthesis and cell proliferation .
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells :
- Antiparasitic Efficacy :
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves several advanced chemical reactions, including SNAr substitution reactions and cross-coupling techniques. A significant synthesis route was developed to create 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, which serve as potent kinase inhibitors. The compound's structure allows for the introduction of various substituents at the N5 and C7 positions, enhancing its versatility in medicinal applications .
Kinase Inhibition
One of the primary applications of this compound is its role as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with cancer. The compound has been identified as a selective FLT3 inhibitor, showcasing its potential in targeting specific cancer types .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor activity. These compounds have shown efficacy against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Case Study 1: FLT3 Inhibition
A study conducted by Zhang et al. demonstrated that synthesized pyrrolopyrimidine analogues, including this compound, displayed potent inhibition of FLT3 kinase activity. The research highlighted the structure-activity relationships (SAR) that could be exploited to enhance potency and selectivity against cancer cells .
Case Study 2: Antiproliferative Effects
Another investigation focused on the antiproliferative effects of this compound against human leukemia cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability, suggesting its potential as a lead compound for further development in antileukemic therapies .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table highlights key structural differences and their implications:
Key Observations :
- The nitro group at C7 in the target compound enhances electrophilicity, making it reactive toward nucleophilic substitution (e.g., conversion to 4-chloro derivatives via POCl₃) .
- Fluorophenyl and methyl substituents (e.g., in compound 15b ) improve metabolic stability and target binding in enzyme inhibition assays.
- Pyrazolo and thieno analogs exhibit distinct biological profiles due to differences in heterocyclic core electronics and substituent flexibility .
Key Observations :
- Microwave-assisted synthesis (e.g., for thieno derivatives) reduces reaction times and improves yields compared to traditional reflux methods .
- Chlorination with POCl₃ is a common step for introducing reactive handles in pyrrolo-pyrimidinones .
Physicochemical Properties
Key Observations :
Key Observations :
- The target compound is primarily a precursor for bioactive molecules, whereas pyrazolo and isoxazolo derivatives show direct antimicrobial and immunomodulatory effects .
- Fluorophenyl and methoxyphenyl substituents enhance target selectivity in enzyme inhibition assays .
Preparation Methods
Chlorination to Form Key Intermediate
The key intermediate 4-chloro-7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is prepared by chlorination of the parent compound with phosphorus(V) oxychloride (POCl_3) under reflux conditions.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Chlorination | 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (5.0 g, 27.8 mmol), POCl_3 (12.6 g, 83.3 mmol), reflux 5 h | Formation of 4-chloro-7-nitro derivative | 82% (4.5 g) |
After reflux, the reaction mixture is cooled, poured onto ice, basified to pH 8–9 with K2CO3, filtered, and washed to isolate the product as a yellow powder.
Protective Group Introduction
To facilitate selective nucleophilic substitution, the nitrogen of the pyrrole ring is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| SEM Protection | Intermediate 1 (1.0 g, 5.0 mmol), SEM chloride (1.1 mL, 6.0 mmol), NaH (0.4 g, 60% in mineral oil, 10 mmol), 0 °C to room temperature overnight | 4-chloro-7-nitro-5-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[3,2-d]pyrimidine (2) | Used directly in next step |
The protection improves the reactivity of the chloro intermediate toward nucleophilic aromatic substitution at C4.
Nucleophilic Aromatic Substitution (S_NAr)
The chloride at the C4 position can be substituted by phenols or other nucleophiles.
- Direct displacement of chloride in the key intermediate without protection requires harsh conditions (heating at 175 °C under microwave irradiation for 50 minutes).
- With SEM protection, substitution occurs smoothly at room temperature in high yield.
This step is crucial for introducing diverse substituents at the C4 position, enabling structural diversification.
Reduction of Nitro Group and Further Functionalization
The nitro group at the 7-position can be reduced to an amine, which then allows further functionalization such as alkylation or acylation.
| Step | Reagents & Conditions | Outcome | Yield |
|---|---|---|---|
| Nitro Reduction | Reduction of 4g (nitro compound) to amine 8 | Primary amine formation at C7 | High yield (not specified) |
| Alkylation | Alkylation of amine 8 to tertiary amine 9 | Introduction of tertiary amine substituent | 81% |
| Acylation | Acylation of amine 8 to amide 10 with acid chlorides | Amide derivatives | Lower yields due to competing diacylation |
The primary amine formed is more reactive than other NH groups in the molecule, allowing selective modification.
Reaction Scheme Summary
The overall synthetic route can be summarized as follows:
- Starting material: this compound.
- Chlorination with POCl_3 to form 4-chloro-7-nitro derivative.
- SEM protection of pyrrole nitrogen.
- Nucleophilic substitution at C4 (e.g., with phenols).
- Reduction of nitro group to amine.
- Alkylation or acylation of amine for further derivatization.
Comparative Data Table for Key Steps
| Step | Reaction Type | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | Electrophilic substitution | POCl_3, reflux 5 h | 82% | Key intermediate formation | |
| SEM Protection | N-protection | SEMCl, NaH, 0 °C to RT | Not isolated (used crude) | Enables smooth S_NAr | |
| Nucleophilic Substitution | S_NAr | Phenols, RT (with SEM) or 175 °C microwave (without SEM) | High (with SEM), low (without SEM) | Late-stage diversification | |
| Nitro Reduction | Reduction | Various reducing agents | High | Converts nitro to amine | |
| Alkylation/Acylation | N-functionalization | Alkyl or acyl chlorides | 81% (alkylation), lower (acylation) | Selective amine modification |
Research Findings and Advantages
- The developed synthetic route (Approach B) is efficient and robust, allowing rapid access to 4,5,7-trisubstituted pyrrolopyrimidines with broad substrate scope.
- Late-stage functionalization enables structural diversity for structure-activity relationship (SAR) studies.
- High yields and purity are achievable, facilitating biological evaluation.
- The method overcomes limitations of earlier approaches that required substituent introduction prior to ring formation, which limited flexibility and yield.
Q & A
Q. What are the most efficient synthetic routes for preparing 7-nitro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
A common method involves refluxing the precursor compound (e.g., 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) with phosphorus oxychloride (POCl₃) for 5 hours, followed by quenching with ice and basifying with K₂CO₃ to pH 8–8. This yields 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine as an intermediate, which can be further hydrolyzed to the nitro derivative. The process achieves ~82% yield and produces a stable yellow powder .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H NMR (e.g., δ 9.11 and 8.90 ppm for aromatic protons in DMSO-d₆) .
- ¹³C NMR (e.g., δ 153.1, 144.7, and 137.1 ppm for nitropyrrolopyrimidine carbons) .
- Mass spectrometry to confirm molecular ion peaks and fragmentation patterns.
- Infrared spectroscopy to identify nitro-group vibrations (~1520–1350 cm⁻¹) .
Q. How does the nitro group influence the compound’s reactivity in substitution reactions?
The nitro group is a strong electron-withdrawing substituent, directing nucleophilic attacks to the 4-position of the pyrrolopyrimidine core. This facilitates reactions like amination or alkoxylation under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How can researchers optimize substitution reactions at the 4-position of 7-nitro-pyrrolopyrimidines?
Microwave-assisted synthesis (e.g., 120°C for 30 minutes with K₂CO₃ and phenols in DMF) improves reaction efficiency and reduces side products compared to conventional heating. For example, 4-phenoxy derivatives are synthesized in high purity using this approach .
Q. What strategies address contradictory data in regioselectivity during functionalization?
Discrepancies in substitution patterns (e.g., 4- vs. 5-position reactivity) can arise from solvent polarity or catalyst choice. For instance:
- Polar aprotic solvents (DMF, DMSO) favor 4-substitution due to enhanced stabilization of transition states .
- Steric hindrance from bulky substituents (e.g., SEM groups) may shift reactivity to the 5-position . Detailed 2D NMR (e.g., HSQC, NOESY) and X-ray crystallography (if crystals are obtainable) resolve such ambiguities .
Q. What are the mechanistic insights into the chlorination of 7-nitro-pyrrolopyrimidines?
Chlorination with POCl₃ proceeds via a two-step mechanism:
- Protonation of the carbonyl oxygen by POCl₃, forming a reactive oxonium intermediate.
- Nucleophilic displacement by Cl⁻, yielding the 4-chloro derivative. Excess POCl₃ ensures complete conversion and minimizes byproducts .
Q. How does the nitro group impact the compound’s stability under varying pH conditions?
The nitro group enhances stability in acidic conditions but promotes hydrolysis in strong bases (pH > 10). Storage recommendations include anhydrous environments (e.g., under argon) and avoidance of prolonged exposure to moisture .
Q. What synthetic modifications enhance water solubility for biological applications?
Introducing hydrophilic groups (e.g., -NH₂, -OH) at the 5-position via reductive amination or hydroxylation improves solubility. For example, hydrochloride salts of amino-substituted derivatives exhibit >50% solubility in aqueous buffers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
